molecular formula C6H11ClN2 B1394873 Piperidine-3-carbonitrile hydrochloride CAS No. 828300-57-8

Piperidine-3-carbonitrile hydrochloride

Cat. No.: B1394873
CAS No.: 828300-57-8
M. Wt: 146.62 g/mol
InChI Key: UGNVDGLCOHDISF-UHFFFAOYSA-N
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Description

Piperidine-3-carbonitrile hydrochloride is an organic compound with the molecular formula C6H11ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine-3-carbonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanogen chloride under controlled conditions. The reaction typically requires an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of pyridine derivatives using a molybdenum disulfide catalyst. This method is efficient and yields high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carbonitrile hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Piperidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Piperidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications

Properties

IUPAC Name

piperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-75-5
Record name piperidine-3-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with tert-butyl 3-cyanopiperidine-1-carboxylate (5.8 g, 27.07 mmol, 1.00 equiv, 98%) in 1,4-dioxane (60 mL). The mixture was cooled down to at 0° C. and treated with HCl (g). The mixture was stirred for 2 hours at 0° C. resulting in a precipitate that was collected by filtration to afford piperidine-3-carbonitrile hydrochloride as white solid (1.9 g, 48%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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